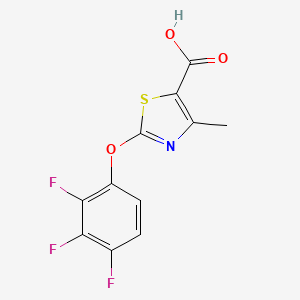![molecular formula C14H17N3O2 B2674420 2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide CAS No. 1385265-66-6](/img/structure/B2674420.png)
2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide” is a chemical compound with the linear formula C10H10N2O . It is also known by its CAS Number: 59736-34-4 .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of “2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide” can be represented by the SMILES stringCC1=C (C=CC=C1)NC (CC#N)=O . The InChI representation is 1S/C10H10N2O/c1-8-4-2-3-5-9 (8)12-10 (13)6-7-11/h2-5H,6H2,1H3, (H,12,13) . Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of “2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide” is 84.0767 . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not specified in the search results.Scientific Research Applications
Photoreactions of Flutamide in Different Solvents : Flutamide, a drug structurally similar to 2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide, undergoes different photoreactions in acetonitrile and 2-propanol solvents. This study highlights the importance of solvent choice in the stability and reactivity of such compounds (Watanabe, Fukuyoshi, & Oda, 2015).
Antimalarial Activity of Related Compounds : Research on compounds similar to 2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide showed promising results in antimalarial activity, demonstrating the potential of these compounds in developing new antimalarial drugs (Werbel et al., 1986).
Synthesis of N-(2-Aminoethyl)- and N-(3-Aminopropyl)cytisine : A study on the synthesis of N-(2-Aminoethyl)- and N-(3-Aminopropyl)cytisine from compounds related to 2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide, which can be relevant for understanding the chemical synthesis processes involving this class of compounds (Shishkin et al., 2012).
Detection of Metabolites in Prostate Cancer Patients : In a study related to Flutamide, a structurally similar compound, researchers detected new metabolites in the urine of prostate cancer patients. This could be relevant for understanding the metabolic pathways and detection of metabolites of 2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide (Goda et al., 2006).
Enhanced Photoactivity for Acetaminophen Removal : Research on the enhanced photoactivity of graphene/titanium dioxide nanotubes for the removal of Acetaminophen, a common pharmaceutical, highlights the potential application of related compounds in environmental remediation and pharmaceutical waste management (Tao, Liang, Zhang, & Chang, 2015).
properties
IUPAC Name |
2-acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-6-4-5-7-12(9)13(8-15)17-14(19)10(2)16-11(3)18/h4-7,10,13H,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVSNOUNCXPCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)C(C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(2-methylphenyl)methyl]-2-acetamidopropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

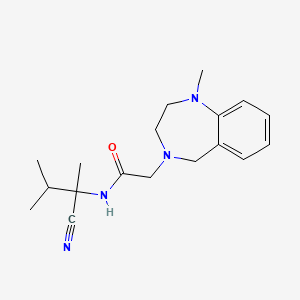
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2674338.png)
![2-(3,4-diethoxyphenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2674342.png)
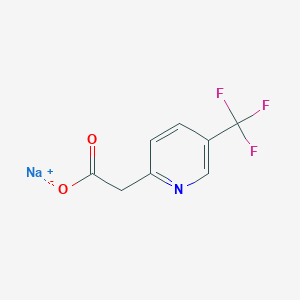
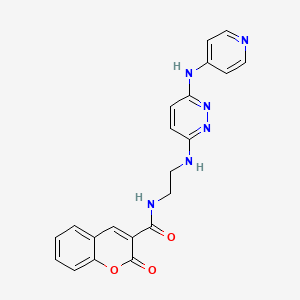
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2674346.png)

![N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide](/img/structure/B2674349.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2674354.png)
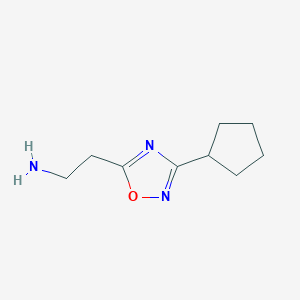
![(5R,7S)-N-(Cyanomethyl)-N-cyclopropyl-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2674357.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2674359.png)
